molecular formula C9H8O3 B8768793 1,3-Benzodioxole-5-carboxaldehyde, 4-methyl- CAS No. 58343-46-7

1,3-Benzodioxole-5-carboxaldehyde, 4-methyl-

Cat. No. B8768793
CAS RN: 58343-46-7
M. Wt: 164.16 g/mol
InChI Key: UTICFRCFBMQTEH-UHFFFAOYSA-N
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Patent
US09206193B2

Procedure details

n-BuLi (2.5 M in THF, 26.4 mL, 66 mmol) was added dropwise to a solution of N,N,N′-(trimethyl)ethylenediamine (8.6 mL, 6.79 g, 66.4 mmol) in THF (120 mL) at −78° C. (acetone-dry ice bath). After 15 min, piperonal (9.0 g, 60 mmol) was added, the mixture was stirred for 15 min, and n-BuLi (2.5 M in THF, 72 mL, 180 mmol) was added via syringe. After the reaction mixture was stirred for 1 h at −78° C., CH3I (22.4 mL, 50.92 g, 360 mmol) was added at −78° C. The mixture was stirred for 2 h at room temperature, poured into cold stirred 10% hydrochloric acid (prepared with 100 mL concentrated hydrochloric acid and 360 mL water), extracted with CHCl3 (400 mL×3), washed with brine (400 mL), dried (Na2SO4), filtered and concentrated to give the crude product. Purification by preparative flash chromatography (SiO2, EtOAc-hexane 10:1) gave the white crystalline product (6.71 g, 68.1%): mp 70-71° C. 1H NMR (300 MHz, CDCl3) δ 9.96 (s, 1H), 7.34 (d, J=8.1 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.04 (s, 2H), 2.50 (s, 3H).
Quantity
26.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′-(trimethyl)ethylenediamine
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
68.1%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.CC(C)=O.C(=O)=O.[CH:13]1[C:18]([CH:19]=[O:20])=[CH:17][C:16]2[O:21][CH2:22][O:23][C:15]=2[CH:14]=1.CI.Cl>C1COCC1>[CH3:2][C:17]1[C:16]2[O:21][CH2:22][O:23][C:15]=2[CH:14]=[CH:13][C:18]=1[CH:19]=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
26.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
N,N,N′-(trimethyl)ethylenediamine
Quantity
8.6 mL
Type
reactant
Smiles
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Three
Name
Quantity
72 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
22.4 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for 1 h at −78° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (400 mL×3)
WASH
Type
WASH
Details
washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by preparative flash chromatography (SiO2, EtOAc-hexane 10:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC2=C1OCO2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 68.1%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.